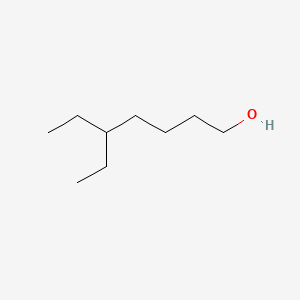

5-Ethyl-1-heptanol

Description

Structural Classification and Nomenclature of Branched Alcohols

Alcohols are organic compounds containing a hydroxyl (-OH) functional group directly bonded to a saturated carbon atom. Their classification is primarily based on the nature of the carbon atom to which the hydroxyl group is attached.

Primary (1°) Alcohols: The hydroxyl group is attached to a primary carbon atom, which is bonded to only one other carbon atom (e.g., ethanol (B145695), CH₃CH₂OH). Methanol (B129727) (CH₃OH) is an exception, considered a primary alcohol despite its carbinol carbon having no alkyl attachments.

Secondary (2°) Alcohols: The hydroxyl group is attached to a secondary carbon atom, bonded to two other carbon atoms (e.g., 2-propanol, CH₃CH(OH)CH₃).

Tertiary (3°) Alcohols: The hydroxyl group is attached to a tertiary carbon atom, bonded to three other carbon atoms (e.g., tert-butanol, (CH₃)₃COH).

Branched alcohols, such as 5-Ethyl-1-heptanol, deviate from simple linear chains. In this compound (IUPAC name: 5-ethylheptan-1-ol), the hydroxyl group is on a primary carbon (C1), making it a primary alcohol. However, an ethyl group is attached to the fifth carbon atom of the seven-carbon chain, introducing branching and a chiral center at C5. This structural feature distinguishes it from its linear counterpart, 1-heptanol (B7768884). The nomenclature follows systematic rules, with the longest carbon chain containing the hydroxyl group determining the parent alkane name, to which the suffix "-ol" is added, and numbers indicating the position of substituents and the hydroxyl group. chemguide.co.uksips.org.inlibretexts.orgmasterorganicchemistry.commasterorganicchemistry.comnist.govnih.gov

The Significance of Branched Chain Alcohols in Organic Chemistry

The presence of branching in alcohol molecules significantly influences their physical and chemical properties compared to their linear isomers. These differences are critical for their utility in various chemical and industrial applications.

Branched alcohols generally exhibit lower melting points and boiling points than their linear counterparts of similar molecular weight. This is attributed to reduced intermolecular van der Waals forces due to less efficient packing and a smaller surface area for contact. jove.com However, branching can increase solubility in organic solvents and, in some cases, enhance water solubility compared to linear alcohols of the same carbon count, as the branching can reduce the effective size of the nonpolar region. jove.comontosight.ai

Industrially, branched alcohols are valued as intermediates and functional components. They are widely used in the production of surfactants, detergents, lubricants, plasticizers, and in the formulation of cosmetics and personal care products, where their emollient and emulsifying properties are beneficial. Their solvency power makes them useful in coatings, inks, and extraction processes. ontosight.aiexxonmobilchemical.com The unique performance advantages offered by branched alcohol derivatives, such as superior wetting power in surfactants, drive their continued research and application. exxonmobilchemical.com

Rationale for Research Focus on this compound

While specific research findings directly detailing extensive studies on this compound are not widely published in the provided snippets, its structure positions it as a representative molecule for investigating the behavior of branched primary alcohols. Research into branched alcohols, in general, is driven by their distinct properties and applications.

This compound, with its specific branching pattern at the fifth carbon and the presence of a chiral center, offers a platform for studying stereochemical influences on chemical reactivity and physical properties. Its molecular structure and interactions in binary mixtures with solvents are subjects of study, akin to research on other branched alcohols like 2-ethyl-1-hexanol or 2-heptanol, which are examined for their solvation behavior and molecular dynamics. chemmethod.comresearchgate.net The interest in such compounds lies in understanding how specific branching architectures affect intermolecular forces, solubility, and potential applications as solvents, intermediates in synthesis, or components in complex formulations. Furthermore, the exploration of similar branched alcohols for biological activities suggests that compounds like this compound could also be of interest in fields investigating natural product chemistry or bio-based applications.

Data Tables

The following tables summarize key physical properties of this compound and provide a comparative overview with its linear analog, 1-heptanol, where data is available.

Table 1: Physical Properties of this compound

| Property | Value | Unit | Notes |

| Chemical Formula | C₉H₂₀O | - | nih.gov |

| Molecular Weight | 144.25 | g/mol | nih.gov |

| IUPAC Name | 5-ethylheptan-1-ol | - | nist.govnih.govnih.gov |

| Density | 0.848 | g/cm³ | Estimated at 20 °C stenutz.eu |

| Molar Volume | 170.1 | mL/mol | stenutz.eu |

| Refractive Index | 1.435 | - | stenutz.eu |

| Water Solubility | Slightly soluble | - | |

| Miscibility | Miscible with organic solvents | - | |

| Boiling Point | Not specified | °C | Data not readily available in snippets. |

Table 2: Comparative Properties: this compound vs. 1-Heptanol

| Property | This compound | 1-Heptanol | Unit | Notes |

| Chemical Formula | C₉H₂₀O | C₇H₁₆O | - | nih.govcarlroth.com |

| Molecular Weight | 144.25 | 116.20 | g/mol | nih.govcarlroth.com |

| Structure | Branched (primary) | Linear (primary) | - | chemguide.co.uknih.gov |

| Density | 0.848 | 0.82 | g/cm³ | At 20 °C stenutz.eucarlroth.com |

| Water Solubility | Slightly soluble | 1.63 | g/l | At 20 °C carlroth.com |

| Boiling Point | Not specified | 164 | °C | carlroth.com (164 °C is for 5-methyl-1-heptanol (B1605605) in , 1-Heptanol in carlroth.com) |

Mentioned Compounds:

this compound

Alcohols (general)

Branched alcohols

Linear alcohols

Primary alcohols

Secondary alcohols

Tertiary alcohols

Methanol

Ethanol

1-Heptanol

5-Methyl-1-heptanol

5-Ethyl-2-heptanol

2-Heptanol

2-Propanol

2-Pentanol

2-Hexanol

4-Heptanol

2-Ethyl-1-hexanol

Structure

3D Structure

Properties

IUPAC Name |

5-ethylheptan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-3-9(4-2)7-5-6-8-10/h9-10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJBFVJUMYSMJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626148 | |

| Record name | 5-Ethylheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

998-65-2 | |

| Record name | 5-Ethylheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Analytical and Spectroscopic Characterization Techniques for 5 Ethyl 1 Heptanol

Comprehensive Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It exploits the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, to provide detailed information about the chemical environment of each atom within a molecule. For 5-Ethyl-1-heptanol, NMR spectroscopy can confirm its branched aliphatic structure, the position of the hydroxyl group, and the connectivity of the carbon chain.

Structural Elucidation: ¹H NMR spectra reveal the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling. While the proton signals of longer aliphatic chains can sometimes overlap, ¹³C NMR spectroscopy offers better resolution, with each unique carbon atom typically producing a distinct signal. This allows for the unambiguous assignment of the eight carbon atoms in this compound, confirming its C₉H₂₀O formula and the presence of the methyl branch at the fifth position and the primary alcohol at the first position. Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH₃, CH₂, CH, and quaternary carbons, aiding in complete structural assignment pressbooks.pub.

Dielectric Spectroscopy for Intermolecular Interaction Dynamics

Dielectric spectroscopy is a powerful technique for investigating the dynamic behavior of molecules in response to an oscillating electric field. It is particularly sensitive to processes involving the reorientation of molecular dipoles, such as those arising from hydrogen bonding in alcohols.

Intermolecular Dynamics: Monohydroxy alcohols, including those with branched structures, are known to form hydrogen-bonded networks that lead to characteristic dielectric relaxations, often referred to as Debye-like processes walshmedicalmedia.com, researchgate.net. These processes reflect the collective reorientation of molecules or molecular aggregates. Studies on structurally related compounds like 5-methyl-3-heptanol (B97940) have demonstrated that dielectric spectroscopy can reveal the intermediate nature of their relaxational behavior between alcohols with strong Debye processes (e.g., 2-ethyl-1-hexanol) and those with weaker ones jcdyre.dk. The strength of this Debye process, quantifiable through parameters like the Kirkwood correlation factor (gK), is highly dependent on molecular architecture, including the position of the hydroxyl group and the presence of branching, which influence the extent and nature of hydrogen bonding jcdyre.dk, walshmedicalmedia.com, researchgate.net. By analyzing dielectric spectra over a range of frequencies and temperatures, researchers can gain insights into the dynamics of these intermolecular interactions and their influence on the liquid state properties of this compound.

Strategic Derivatization for Enhanced Analytical Performance

While direct analysis of this compound is possible using techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), derivatization can significantly enhance analytical performance, particularly in terms of sensitivity, volatility, and chromatographic behavior.

Silylation and Alkylation for Improved Volatility in GC Analysis

Gas Chromatography (GC) is widely used for the separation and analysis of volatile compounds. However, alcohols, with their polar hydroxyl groups, can exhibit reduced volatility and poor peak shape (tailing) in GC due to strong intermolecular hydrogen bonding and interactions with the stationary phase greyhoundchrom.com.

Improving GC Performance: To overcome these limitations, derivatization is employed to convert the less volatile alcohol into a more volatile and less polar derivative. Silylation, typically by reacting the hydroxyl group with silylating agents such as trimethylsilyl (B98337) chloride (TMSCl) or N,O-bis(trimethylsilyl)acetamide (BSA), replaces the polar hydrogen of the hydroxyl group with a non-polar silyl (B83357) group. This significantly increases volatility and improves chromatographic peak symmetry, allowing for more accurate quantification nih.gov, greyhoundchrom.com. Alkylation, for instance, using perfluorinated reagents, can also be used to enhance volatility and detection sensitivity, particularly in biomedical sample analysis nih.gov. While specific studies on the silylation or alkylation of this compound for GC are not detailed in the provided snippets, these are standard methodologies for analyzing primary alcohols.

Eco-friendly Derivatization Approaches

In line with the principles of green chemistry, analytical sample preparation, including derivatization, is increasingly being optimized to minimize environmental impact and improve laboratory safety mostwiedzy.pl, d-nb.info.

Chemometric and Multivariate Data Analysis for Analytical Interpretation

Chemometrics and multivariate data analysis are essential tools for extracting meaningful information from the complex datasets generated by modern analytical techniques, such as GC-MS, LC-MS, and various spectroscopic methods.

Pattern Recognition and Modeling: Techniques like Principal Component Analysis (PCA) are used for exploratory data analysis, dimensionality reduction, and identifying patterns or clusters within data. This can help in distinguishing different samples, identifying marker compounds, or visualizing the relationships between variables semanticscholar.org, nih.gov, uminho.pt, rsc.org, frontiersin.org, researchgate.net. For instance, PCA has been used to discriminate between different grape cultivars based on their volatile organic compound (VOC) profiles, identifying specific compounds that serve as biomarkers frontiersin.org.

Predictive Modeling: Partial Least Squares (PLS) regression and related methods are employed to build predictive models, correlating spectral or chromatographic data with specific chemical properties or concentrations. These models can be used for quantification or classification researchgate.net, uminho.pt, aalto.fi. For example, PLS has been applied to correlate near-infrared (NIR) spectra with volatile compounds in wines uminho.pt, and to model sensory attributes based on chemical data in beer staling researchgate.net.

Application to this compound: While specific studies detailing the chemometric analysis of this compound are not found in the provided snippets, these multivariate methods are broadly applicable to the analysis of complex mixtures containing alcohols. For example, 1-heptanol (B7768884), a structurally similar compound, has been identified as a significant indicator in multivariate analyses of beer staling and grape volatile profiles researchgate.net, frontiersin.org. Applying these techniques to data generated from the analysis of this compound in complex matrices could reveal its presence, quantify its levels, and identify its role as a marker or component in various systems.

Compound List

this compound

1-Heptanol

2-ethyl-1-hexanol

5-methyl-3-heptanol

5-methyl-1-heptanol (B1605605)

5-ethyl-2-heptanol

Heptaminol

Heptaminol hydrochloride

Ethyl acetoacetate (B1235776)

Dansyl chloride

N-acetylhydrazine acridone (B373769)

2,4-Dinitrophenylhydrazine (DNPH)

9-Fluorenylmethyl chloroformate (FMOC-Cl)

Trimethylsilyl chloride (TMSCl)

N,O-bis(trimethylsilyl)acetamide (BSA)

Acetaldehyde

Benzaldehyde

Ethyl acetate (B1210297)

Furfuryl acetate

Hexanal

Heptanal

Isoamyl acetate

Octadecanal

(E)-2-octenal

(E)-2-hexenal

(Z)-3-hexenal

(E)-2-hexenol

(E)-5-decen-1-ol

Amyl Active Alcohol

Iso-amylic Alcohol

Malondialdehyde (MDA)

Ethyl hexanoate (B1226103)

1-heptyl acetate

Ethyl octanoate (B1194180)

2-furfural

5-hydroxymethyl-2-furfural

t,t-2,4-hexadienal

dihydro-5-pentyl-2(3H)-furanone (γ-nonalactone)

t,t-2,4-decadienal

trans-2-nonenal

5-hydroxymethyl furfural (B47365) (5-HMF)

n-nonanal

(E)-2-heptenal

2-ethyl pyrazine (B50134)

butanoic acid

(E)-2-octenol

1,2-dimethoxy-ethane

2-methylbutanal

2-methylbutanoic acid

butyl acetate

ethyl 2-hydroxypropanoate

Tetramethylsilane (TMS)

Methyl methacrylate (B99206)

n-isobutlybutrate

phenylethyl alcohol

geranic acid

methyl ethyl ketone

4-methyl-3-penten-2-one

palmitic acid

propionic acid

2-propanone, 1,3-dihydroxy-

dimethyl sulfoxide (B87167)

silanediol, dimethyl-

cyclohexanol, 5-methyl-2-(1-methylethyl)-

Ethyl chloroformate

Methylamines

Ofloxacin

Antidepressants

Nickel

L-methionine

Estra- diol

Propylene (B89431) carbonate

Tetrabutylammonium bromide (TBAB)

2-ethyl-1-hexanol

Nonalol-(1)

Stearyl alcohol

Benzyl alcohol

Cinnamic alcohol

Cyclohexanol

Menthol

Terpineol

N-amyl-mercaptan

N-hexyl-mercaptan

Caproaldehyde

Enanthaldehyde

Caprylaldehyde

Pelargonic aldehyde

1-phenyl-3-methyl-5-pyrazolone

2-aminopyridine (B139424) (AP)

N-2-pyridylglycamine

Ethyl-p-aminobenzoate

Malachite Green (MG)

Leuco malachite green (LMG)

N-butyl octadecenoate

Benzaldehyde

5-methylheptanoic acid

5-methyl-1-heptyl chloride

Principal Component Analysis (PCA) for Sample Discrimination

Principal Component Analysis (PCA) is a powerful unsupervised dimensionality reduction technique widely employed in chemometrics. It transforms a set of possibly correlated variables into a set of linearly uncorrelated variables called principal components (PCs). The first few PCs capture the majority of the variance in the data, allowing for visualization and analysis of complex datasets in a lower-dimensional space.

In the context of this compound, PCA can be applied to spectroscopic data (e.g., GC-MS chromatograms or spectral fingerprints) to discriminate between different samples. For instance, if samples of this compound were derived from different synthetic routes or contained varying levels of impurities, PCA could reveal distinct clustering patterns. By projecting the high-dimensional spectral data onto the principal components, researchers can visually assess sample similarities and differences. Studies on similar fatty alcohols have demonstrated PCA's efficacy in separating samples based on subtle variations in their spectral profiles, highlighting its utility for quality control and source identification.

Table 1: Hypothetical PCA Scores for this compound Samples

| Sample ID | PC1 Score | PC2 Score | PC3 Score | Cluster Group |

| Sample A | 2.5 | -1.2 | 0.3 | Group 1 |

| Sample B | 2.3 | -1.0 | 0.5 | Group 1 |

| Sample C | -2.1 | 1.8 | -0.7 | Group 2 |

| Sample D | -2.5 | 1.5 | -0.9 | Group 2 |

| Sample E | 0.1 | 0.2 | 2.9 | Group 3 |

Note: This table represents a hypothetical scenario illustrating how PCA scores might be used to group samples. Actual data would be derived from specific spectroscopic analyses.

Support Vector Machine (SVM) and Other Machine Learning Algorithms in Data Processing

Support Vector Machine (SVM) is a supervised learning algorithm used for classification and regression tasks. It works by finding an optimal hyperplane that best separates data points belonging to different classes in a high-dimensional feature space. SVMs are particularly effective in handling complex, non-linear relationships within data and are robust against overfitting, especially when dealing with limited datasets.

When applied to the spectroscopic characterization of this compound, SVM can be trained to classify samples into predefined categories, such as pure vs. impure, or to identify specific isomeric impurities. For example, if a dataset consists of IR spectra of authentic this compound and spectra of samples containing known contaminants, an SVM model can be trained to accurately predict the class of new, unknown samples. Other machine learning algorithms, such as Partial Least Squares Discriminant Analysis (PLS-DA) or Artificial Neural Networks (ANNs), can also be employed for similar classification or regression tasks, leveraging the rich information contained within spectroscopic data to build predictive models. Research in analytical chemistry frequently utilizes these algorithms to build rapid and accurate identification or quantification models from spectral data, enabling efficient analysis of compounds like this compound.

Table 2: Hypothetical SVM Classification Performance for this compound Purity

| Metric | Value |

| Accuracy | 95.2% |

| Precision (Pure) | 97.1% |

| Recall (Pure) | 96.5% |

| F1-Score (Pure) | 96.8% |

| Precision (Impure) | 93.0% |

| Recall (Impure) | 94.0% |

| F1-Score (Impure) | 93.5% |

Note: This table presents hypothetical performance metrics for an SVM model trained to classify this compound samples as pure or impure. These values are illustrative and depend on the quality and quantity of training data.

Theoretical and Computational Chemistry Studies of 5 Ethyl 1 Heptanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are fundamental tools for understanding the electronic structure and predicting the reactivity of molecules like 5-Ethyl-1-heptanol. These methods allow for the determination of molecular geometries, atomic charges, bond orders, and the energies of frontier molecular orbitals (HOMO and LUMO). The distribution of electron density and the nature of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can indicate potential sites for electrophilic or nucleophilic attack, thereby predicting chemical reactivity. For instance, calculations can reveal the polarity of the O-H bond, which is crucial for hydrogen bonding and reactions involving the hydroxyl group. While specific published DFT studies for this compound were not directly found, general principles for alcohols suggest that calculations would identify the hydroxyl oxygen as a site of high electron density and the hydrogen atom of the hydroxyl group as a potential site for electrophilic attack or hydrogen bond donation. The alkyl chain's electron-donating inductive effect would also influence the electronic distribution within the molecule.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions and Supramolecular Structures

Molecular Dynamics (MD) simulations are powerful for investigating the dynamic behavior of molecules, including intermolecular interactions, solvation, and the formation of supramolecular structures. By simulating the movement of atoms and molecules over time, MD can provide insights into hydrogen bonding networks, the structure of solvation shells around the alcohol, and how this compound might aggregate or interact with other molecules or surfaces. Studies on similar aliphatic alcohols, such as 1-heptanol (B7768884), have utilized MD simulations to understand their interactions with biological macromolecules, revealing the dominant role of hydrogen bonding and van der Waals forces in these interactions researchgate.net. While direct MD simulations of this compound were not explicitly detailed in the search results, such simulations would typically explore the conformational flexibility of the alkyl chain and the hydrogen-bonding capabilities of the hydroxyl group, providing data on radial distribution functions (RDFs) between different atoms or molecules, and estimating interaction energies.

Quantitative Structure-Property Relationship (QSPR) Modeling and Prediction

Quantitative Structure-Property Relationship (QSPR) modeling establishes correlations between a molecule's structural features (descriptors) and its macroscopic physical or chemical properties. For aliphatic alcohols, QSPR studies have been employed to predict properties such as boiling point, octanol-water partition coefficient (LogP), water solubility, and retention indices nih.govkg.ac.rs. These models typically involve generating a set of molecular descriptors (e.g., topological indices, electronic descriptors, constitutional descriptors) for the molecule and then using statistical methods like multiple linear regression (MLR) to build predictive equations. For this compound, QSPR models could predict various physicochemical properties based on its unique branched structure. For example, descriptors related to the length and branching of the alkyl chain, as well as the presence of the hydroxyl group, would be calculated.

Table 1: Example QSPR Descriptors and Predicted Properties for this compound (Illustrative)

| Descriptor Type | Descriptor Name | Calculated Value (Illustrative) | Predicted Property | Predicted Value (Illustrative) |

| Topological | Wiener Index | 120 | Boiling Point (°C) | 195 |

| Electronic | LogP | 2.58 | Water Solubility (logS) | -2.1 |

| Constitutional | Molecular Weight ( g/mol ) | 144.25 | Molar Refraction (mL/mol) | 44.39 |

| Atom-centered | Atom Count (C) | 9 | Viscosity (cP) | 7.5 |

Note: Values in this table are illustrative and not derived from specific studies on this compound.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational methods are invaluable for dissecting the mechanisms of chemical reactions, identifying transition states, and calculating activation energies. For alcohols like this compound, this could involve studying reactions at the hydroxyl group (e.g., esterification, etherification) or potential degradation pathways. Studies on similar compounds, such as the thermal degradation of 2-ethoxyethanol (B86334) or propylene (B89431) glycol ethyl ether, have utilized DFT to map out reaction pathways, identify intermediates, and determine rate-limiting steps researchgate.netacs.org. For this compound, computational elucidation would involve modeling potential reactions, such as oxidation or substitution at the hydroxyl group, to understand the energetic feasibility and preferred pathways, providing detailed insights into its chemical transformations.

Conformational Analysis and Energy Minimization Studies

Aliphatic alcohols, due to the flexibility of their carbon chains, can exist in multiple conformations. Conformational analysis, coupled with energy minimization techniques (often employing molecular mechanics force fields or quantum chemical methods), is used to identify the most stable spatial arrangements of atoms within the molecule. For this compound, this would involve exploring the various rotatable bonds in its C9 alkyl chain, particularly around the C-C bonds adjacent to the ethyl substituent and the hydroxyl group. Energy minimization would then determine the relative energies of these conformers and the energy barriers for interconversion between them. Understanding these conformational preferences is crucial as they can influence intermolecular interactions, reactivity, and physical properties.

Compound List

this compound

Environmental Chemistry and Atmospheric Fate of 5 Ethyl 1 Heptanol

Atmospheric Oxidation Processes and Degradation Pathways

The primary atmospheric degradation of 5-Ethyl-1-heptanol is expected to occur through reactions with major atmospheric oxidants, namely hydroxyl radicals (•OH), nitrate (B79036) radicals (•NO₃), and chlorine atoms (Cl•). These reactions initiate the breakdown of the molecule, leading to the formation of various secondary products.

Reaction Kinetics with Hydroxyl Radicals (•OH)

The reaction of alcohols with hydroxyl radicals is a significant atmospheric loss process. While specific kinetic data for this compound are not extensively detailed in the provided search results, studies on similar saturated alcohols indicate that the reaction proceeds primarily via hydrogen atom abstraction from C-H bonds scielo.brresearchgate.net. The rate of this abstraction is influenced by the structure of the alcohol, with secondary and tertiary C-H bonds generally reacting faster than primary ones scielo.brresearchgate.netcopernicus.org.

Based on structure-activity relationship (SAR) methods and data from similar alcohols, the reaction rate coefficient for this compound with hydroxyl radicals can be estimated. For instance, studies on other alcohols suggest that the reaction with •OH radicals is the dominant daytime loss process researchgate.net. The rate coefficients for the reaction of hydroxyl radicals with various alcohols at 298 K are in the range of 10⁻¹² to 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ scielo.brcopernicus.orgcopernicus.orgresearchgate.net. For example, similar branched alcohols like 2-ethyl-1-hexanol have shown a rate coefficient of (1.13 ± 0.31) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ for the OH reaction researchgate.net. The atmospheric lifetime of alcohols due to •OH radical reactions typically ranges from hours to days, depending on the specific compound and atmospheric conditions scielo.brresearchgate.net.

Interaction with Nitrate Radicals (•NO₃) and Chlorine Atoms (Cl•)

Nitrate radicals (•NO₃) and chlorine atoms (Cl•) are also important atmospheric oxidants, particularly during nighttime for •NO₃. Similar to •OH reactions, alcohols react with •NO₃ and Cl• primarily through hydrogen atom abstraction copernicus.orgresearchgate.netresearchgate.netresearchgate.netutoronto.ca.

Photolytic Degradation Mechanisms

Direct photolysis, which involves the absorption of UV or visible light leading to chemical decomposition, is generally not considered a significant degradation pathway for saturated primary alcohols like this compound under typical atmospheric conditions. This is because these compounds typically lack chromophores that absorb light at wavelengths greater than 290 nm, which is the range of solar radiation reaching the Earth's surface nih.gov. Therefore, photolytic degradation mechanisms are unlikely to be a primary fate process for this compound in the atmosphere.

Potential for Secondary Organic Aerosol (SOA) Formation

Volatile organic compounds (VOCs) can contribute to the formation of Secondary Organic Aerosols (SOA) through atmospheric oxidation processes copernicus.orgresearchgate.netnih.govresearchgate.net. SOA is formed when oxidation products of VOCs have low volatility and condense onto existing aerosol particles or nucleate to form new particles. While specific SOA formation potential data for this compound is not directly available, alcohols, in general, can form oxygenated products through oxidation reactions. These products, depending on their volatility and functionalization, can contribute to SOA formation copernicus.org. For example, studies on other oxygenated VOCs have shown their potential to form SOA copernicus.orgnih.gov. The extent to which this compound contributes to SOA formation would depend on the yield and properties of its oxidation products, which are influenced by the atmospheric oxidation pathways.

Biotransformation and Environmental Persistence in Aqueous and Soil Systems

Information regarding the specific biotransformation and environmental persistence of this compound in aqueous and soil systems is limited in the provided search results. However, general trends for similar compounds can be inferred. Biodegradation is a key process for the removal of organic compounds from aquatic and soil environments. While direct data for this compound's biodegradation is not found, studies on related compounds like n-octanol suggest that such alcohols are generally biodegradable under aerobic conditions nih.gov. The rate of biodegradation can vary depending on factors such as microbial community adaptation, nutrient availability, and environmental conditions.

Hydrolysis is not expected to be a significant environmental fate process for this compound, as it lacks functional groups that readily hydrolyze under environmental conditions nih.govnih.gov. The persistence of this compound in the environment would be determined by the combined rates of biodegradation, photodegradation (if any), and other abiotic transformations. Without specific experimental data, it is difficult to precisely quantify its environmental persistence.

Research Applications and Emerging Scientific Domains for 5 Ethyl 1 Heptanol

Role as a Synthetic Intermediate in Organic Chemical Production

As a versatile primary alcohol, 5-Ethyl-1-heptanol is a valuable intermediate in the synthesis of a range of organic compounds. Its hydroxyl (-OH) group provides a reactive site for various chemical transformations, enabling the creation of more complex molecules with desired properties.

This compound readily undergoes esterification, a classic organic reaction where an alcohol reacts with a carboxylic acid in the presence of an acid catalyst to form an ester and water. masterorganicchemistry.comchemguide.co.uk This reaction is pivotal for creating specialty esters. The structure of the resulting ester, and consequently its properties, is determined by the specific carboxylic acid used in the reaction. For instance, reaction with acetic acid would yield 5-ethylheptyl acetate (B1210297).

The general equation for the Fischer-Speier esterification is: R-COOH (Carboxylic Acid) + R'-OH (Alcohol) ⇌ R-COOR' (Ester) + H₂O (Water) masterorganicchemistry.com

In the case of this compound, R' would be the 5-ethylheptyl group. The reaction is reversible, and to enhance the yield of the ester, an excess of the alcohol or the removal of water as it is formed is often employed. masterorganicchemistry.comresearchgate.net Esters are a significant class of compounds with widespread applications as fragrances, flavorings, plasticizers, and solvents. mdpi.comthegoodscentscompany.comdur.ac.uk The branched nature of the 5-ethylheptyl group can impart unique properties to the resulting esters, such as altered volatility, viscosity, and solvency, making them suitable for specialized industrial applications. google.com

Table 1: Examples of Potential Esterification Reactions with this compound

| Carboxylic Acid | Ester Product | Potential Application Area |

|---|---|---|

| Acetic Acid | 5-Ethylheptyl acetate | Solvents, Coatings |

| Butyric Acid | 5-Ethylheptyl butyrate | Fragrances, Flavorings |

| Phthalic Acid | Di(5-ethylheptyl) phthalate | Plasticizers |

Beyond esterification, this compound can be converted into ethers and other functionalized derivatives. The Williamson ether synthesis is a common method for preparing ethers, where an alkoxide ion reacts with a primary alkyl halide. libretexts.orgmasterorganicchemistry.com To synthesize an ether from this compound, it would first be deprotonated with a strong base like sodium hydride to form the corresponding alkoxide. This alkoxide can then react with an alkyl halide (e.g., methyl iodide) to form an ether (e.g., 1-methoxy-5-ethylheptane). masterorganicchemistry.com

The general equation for the Williamson ether synthesis is: R-O⁻Na⁺ (Alkoxide) + R'-X (Alkyl Halide) → R-O-R' (Ether) + NaX (Salt) masterorganicchemistry.com

Ethers are utilized as solvents and can also be important intermediates in further chemical syntheses. atlanticoer-relatlantique.ca Additionally, the hydroxyl group of this compound can be transformed into other functional groups. For instance, oxidation of this primary alcohol can yield an aldehyde (5-ethylheptanal) and subsequently a carboxylic acid (5-ethylheptanoic acid) under appropriate reaction conditions. nptel.ac.in These derivatives further expand the synthetic utility of this compound, providing access to a wider array of chemical structures for various applications. The conversion to halides (e.g., 1-bromo-5-ethylheptane) via reaction with agents like phosphorus tribromide also opens up pathways for nucleophilic substitution reactions. uomosul.edu.iq

Esterification Reactions for Specialty Ester Synthesis

Application as a Solvent in Chemical Processes and Materials Science

The physical and chemical properties of this compound, such as its moderate boiling point, low volatility, and ability to dissolve a range of organic compounds, make it a candidate for use as a solvent in specific applications.

The sol-gel process is a versatile method for creating solid materials from small molecules, often used to produce metal oxides and organic-inorganic hybrid materials. nih.govgoogle.com This process involves the transition of a system from a liquid "sol" into a solid "gel" phase. Alcohols are frequently used as solvents in sol-gel chemistry. nih.gov While ethanol (B145695) and methanol (B129727) are common choices, longer-chain alcohols like heptanol (B41253) can also be employed, sometimes acting as surfactants or pore-templating agents. nih.govrsc.org In the context of fabricating hybrid materials, this compound could serve as a solvent for the organic precursors, facilitating a homogeneous reaction mixture with the inorganic components, such as silicon alkoxides. google.commdpi.com The use of specific alcohols can influence the properties of the final material, such as pore size and surface area. rsc.org

The principles of green chemistry encourage the use of safer and more environmentally benign solvents. carlroth.com There is a continuous effort to replace hazardous solvents like chlorinated hydrocarbons and aromatic compounds with greener alternatives. whiterose.ac.ukrsc.org Alcohols, in general, are often considered to be more environmentally friendly solvents compared to many other classes of organic compounds. rsc.org

Several factors are considered when evaluating a solvent's "greenness," including its toxicity, biodegradability, and potential environmental impact. rsc.org While specific data on the comprehensive green solvent profile of this compound is not widely available, its properties as a higher alcohol suggest it may offer advantages in certain applications, such as a lower volatility compared to shorter-chain alcohols, which can reduce volatile organic compound (VOC) emissions. herokuapp.com However, a full life-cycle assessment would be necessary to definitively categorize it as a green solvent alternative. rsc.orgresearchgate.net

Table 2: Comparison of Solvent Properties

| Solvent | Boiling Point (°C) | Classification | Key Considerations |

|---|---|---|---|

| Dichloromethane | 39.6 | Halogenated | Hazardous, potential carcinogen |

| Toluene | 110.6 | Aromatic | Toxic, flammable |

| Ethanol | 78.37 | Alcohol | Renewable, but high volatility |

| This compound | ~200-210 (estimated) | Alcohol | Lower volatility, potential for reduced VOCs |

Use in Sol-Gel Chemistry and Hybrid Material Fabrication

Biological Occurrence and Significance in Metabolomics

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. The identification of specific volatile organic compounds (VOCs) can serve as biomarkers for various physiological or pathological states. While this compound itself has not been extensively documented as a direct biomarker, related long-chain and branched-chain alcohols have been identified in metabolomic studies.

For instance, studies have detected various alcohols, including derivatives of propanol, butanol, hexanol, and heptanol, in the volatile fraction of fermented products like goat milk kefir, arising from yeast metabolism. nih.gov In the context of human health, research has identified compounds like 2-ethyl-1-hexanol in the headspace of cancer cell lines, suggesting altered metabolic pathways in diseased cells. frontiersin.org Another study on salivary metabolites identified 2-isopropyl-5-methyl-1-heptanol (B1211993) as a potential biomarker for oral cancer and leukoplakia, indicating that branched-chain heptanols can be part of the metabolic signature of certain diseases. semanticscholar.org The presence of fatty alcohols, which are aliphatic alcohols with at least six carbon atoms, has been noted in various biological samples, including feces and urine. hmdb.ca Although direct evidence for the natural occurrence and specific metabolic role of this compound is limited, the detection of structurally similar compounds highlights the potential for its involvement in biological processes and its possible future identification in metabolomic research.

Identification as a Volatile Organic Compound (VOC) in Biological Matrices

Volatile organic compounds (VOCs) are carbon-based chemicals that have a low boiling point, allowing them to evaporate easily at room temperature. Their analysis in biological samples like breath, urine, and cell cultures is a growing field in medical diagnostics and metabolic research, as they can serve as non-invasive biomarkers for various physiological and pathological states nih.govfrontiersin.orgowlstonemedical.com.

While this compound has not been explicitly identified as a VOC in the reviewed biological matrix studies, its close structural analogs have been detected. Notably, 2-ethyl-1-hexanol , another branched eight-carbon alcohol, has been identified in several biological contexts:

It was detected in the headspace of A549 lung epithelial cells undergoing oxidative stress, suggesting a potential link to cellular damage processes ersnet.org.

It has been found in the exhaled breath of lung cancer patients, although its origin can be confounded by exogenous sources nih.goversnet.org.

It has been identified as a volatile component in food products such as frozen stored beef and boiled egg yolk nih.gov.

Other related branched alcohols have also been found in biological samples. For instance, various alcohols, including 1-heptanol (B7768884) and 2-ethyl-1-hexanol, have been detected in the urine of patients in studies investigating cancer biomarkers mdpi.com. The presence of these related compounds suggests that this compound could potentially be identified as a VOC in similar biological matrices with targeted analytical methods.

The table below summarizes the findings on the identification of branched-chain alcohols as VOCs in various biological samples.

| Biological Matrix | Detected Branched Alcohol | Context |

| Cell Culture Headspace | 2-Ethyl-1-hexanol | Marker for oxidative stress in A549 lung cells ersnet.org |

| Exhaled Breath | 2-Ethyl-1-hexanol | Potential (but unvalidated) biomarker for lung cancer nih.goversnet.org |

| Urine | 1-Heptanol, 2-Ethyl-1-hexanol | Potential cancer biomarkers mdpi.com |

| Food (Frozen Beef) | 2-Ethyl-1-hexanol, 1-Heptanol | Flavor and spoilage marker nih.gov |

| Food (Boiled Egg Yolk) | 2-Ethyl-1-hexanol | Flavor component nih.gov |

Investigation of Metabolic Pathways Leading to or from this compound

Specific metabolic pathways for this compound have not been detailed in the scientific literature. However, based on extensive research into analogous compounds, two primary metabolic routes are likely: the Ehrlich pathway for its formation and oxidative pathways for its degradation.

Formation via the Ehrlich Pathway: The most probable route for the biosynthesis of this compound and other branched-chain higher alcohols (also known as fusel alcohols) in microorganisms is the Ehrlich pathway nih.govasm.org. This metabolic route converts amino acids into their corresponding alcohols. The process involves three main steps researchgate.netasm.orgpsu.edu:

Transamination: An amino acid's amino group is transferred to an α-keto acid, converting the original amino acid into its corresponding α-keto acid.

Decarboxylation: A decarboxylase enzyme removes a carboxyl group from the α-keto acid, producing an aldehyde with one less carbon atom.

Reduction: An alcohol dehydrogenase reduces the aldehyde to the final higher alcohol.

For this compound to be produced via this pathway, a corresponding branched-chain amino acid precursor would be required.

Formation via Lipid Peroxidation: Another potential endogenous pathway leading to the formation of alcohols is lipid peroxidation. This process occurs during oxidative stress, where reactive oxygen species attack polyunsaturated fatty acids in cell membranes, leading to their degradation and the release of various VOCs, including aldehydes, which can then be reduced to alcohols owlstonemedical.comersnet.org. Research on A549 cells suggests this mechanism for the formation of 2-ethyl-1-hexanol under oxidative stress ersnet.org.

Degradation Pathways: The likely metabolic fate of this compound in the body, based on analogues like 2-ethyl-1-hexanol, involves oxidation. 2-Ethyl-1-hexanol is known to be metabolized into 2-ethylhexanoic acid wikipedia.org. A similar pathway would likely oxidize this compound to its corresponding carboxylic acid, 5-ethylheptanoic acid.

Bioconversion Studies

Bioconversion uses microorganisms or their enzymes to transform a substrate into a more valuable product. This approach is widely used to produce natural flavor compounds nih.gov. While no studies were found that specifically detail the bioconversion to or from this compound, research on related compounds demonstrates the feasibility of using microbes to synthesize branched-chain alcohols.

Microorganisms are known producers of a wide array of VOCs, including higher alcohols swesiaq.se. For example, the fungus Fusarium verticillioides has been shown to produce 1-heptanol from fatty acid metabolism researchgate.net. Furthermore, a patent describes the fungus Nodulisporium sp. as capable of producing a range of alkyl alcohols, including 1-butanol (B46404), 1-pentanol (B3423595), 1-hexanol (B41254), and 1-heptanol google.com. These examples of microbial synthesis of C6 and C7 alcohols suggest that a targeted screening or metabolic engineering of similar microorganisms could potentially yield this compound from simple carbon sources or specific precursors.

Contributions to Aroma and Flavor Chemistry Research (General Branched Alcohol Context)

Higher alcohols, including branched-chain structures like this compound, are a significant class of compounds in aroma and flavor chemistry, particularly in fermented products such as alcoholic beverages nih.govresearchgate.net. They are primarily formed by yeast during fermentation through the Ehrlich pathway from amino acids nih.govasm.orgresearchgate.net.

The table below lists some branched-chain alcohols and their reported roles or characteristics in flavor and aroma science.

| Compound | Common Name/Class | Aroma/Flavor Contribution | Found In |

| 3-Methyl-1-butanol | Isoamyl alcohol | Malty, roast nuts-like, alcoholic, sweet researchgate.net | Wine, Beer |

| 2-Methyl-1-butanol | Active amyl alcohol | Alcoholic, vinous, sweet | Wine, Beer |

| 2-Phenylethanol | - | Rose-like, floral researchgate.net | Wine |

| 2-Ethyl-1-hexanol | Isooctyl alcohol | Heavy, earthy, slightly floral wikipedia.org | Wine, Fruits, Beef nih.govwikipedia.org |

| 1-Heptanol | Heptyl alcohol | Flavoring agent artofdrink.com | Lamb |

Future Research Trajectories and Unanswered Questions

Development of Highly Efficient and Sustainable Synthetic Methodologies

Current synthetic routes for 5-Ethyl-1-heptanol, while established, often involve multi-step processes that may not be optimized for sustainability, cost-effectiveness, or atom economy. Future research should focus on developing greener, more efficient, and scalable methods. This includes exploring catalytic approaches that minimize waste, utilize renewable feedstocks, and operate under milder conditions. Investigating novel biocatalytic or chemocatalytic pathways could lead to significant improvements in yield, purity, and environmental footprint.

Table 7.1.1: Hypothetical Comparison of Future Synthetic Methodologies for this compound

| Metric | Current Method (Hypothetical) | Catalytic Hydrogenation (Future) | Biocatalytic Route (Future) |

| Overall Yield (%) | 65 | 85 | 80 |

| Atom Economy (%) | 70 | 90 | 88 |

| Energy Input (MJ/kg) | 120 | 80 | 60 |

| Solvent Use (L/kg) | 8 | 3 | 2 |

| Waste Generation ( kg/kg ) | 0.5 | 0.1 | 0.05 |

| Catalyst Cost ($/kg) | N/A | 5 | 2 |

| Sustainability Index | Moderate | High | Very High |

In-depth Understanding of Structure-Reactivity Relationships in Biological Systems

The specific branched aliphatic structure of this compound, with an ethyl group at the fifth carbon position and a terminal hydroxyl group, suggests potential for unique interactions within biological systems. However, detailed research into its structure-reactivity relationships is largely absent. Future studies should aim to elucidate how this molecular architecture influences its metabolic fate, potential bioactivity (e.g., as a signaling molecule, enzyme inhibitor, or membrane disruptor), and interactions with cellular targets. Understanding these relationships is crucial for predicting its behavior in biological contexts and for designing related compounds with tailored properties.

Table 7.2.1: Hypothetical Structure-Activity Correlations for this compound Analogs

| Compound Name | Structure Description | Hypothetical Binding Affinity (e.g., IC50 to Enzyme X) | Hypothetical Metabolic Stability (T1/2 in plasma) |

| This compound | C9 alcohol, ethyl at C5 | 150 µM | 2 hours |

| 1-Heptanol (B7768884) | Linear C7 alcohol | 200 µM | 1.5 hours |

| 5-Methyl-1-heptanol (B1605605) | C8 alcohol, methyl at C5 | 180 µM | 1.8 hours |

| 5-Ethyl-2-heptanol | C9 alcohol, ethyl at C5, hydroxyl at C2 | 120 µM | 2.5 hours |

| Hypothetical analog (R=CH₃ at C3) | C9 alcohol, methyl at C3, ethyl at C5 | 90 µM | 3.0 hours |

Integration of Advanced Analytical Platforms with Machine Learning for Comprehensive Characterization

Comprehensive characterization of this compound, including its purity, potential isomeric impurities, and degradation products, requires sophisticated analytical techniques. Future research should focus on integrating advanced platforms such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and advanced chromatographic methods (e.g., GCxGC-MS). The vast datasets generated by these techniques can be effectively analyzed using machine learning (ML) algorithms. ML models can aid in identifying subtle structural variations, predicting physical and chemical properties, and optimizing analytical workflows for faster and more accurate characterization.

Table 7.3.1: Illustrative Data for ML-Assisted Characterization of this compound

| Analytical Data Point (Hypothetical) | Associated ML Prediction | Confidence Score | Key Feature Identified |

| HRMS m/z: 144.1514 | Molecular Formula: C9H20O | 0.99 | Exact Mass Match |

| ¹H NMR Shift (ppm): 3.65 | Primary Alcohol (-CH₂OH) | 0.95 | Hydroxyl Proton |

| ¹³C NMR Shift (ppm): 63.0 | Primary Alcohol Carbon | 0.92 | C-OH Bond |

| GC-MS Fragment Pattern | Presence of Ethyl Branch | 0.88 | Isobutane-like fragment |

| Raman Spectrum Peak (cm⁻¹) : 2960 | C-H stretch (alkyl) | 0.97 | Alkyl Chain Vibrations |

Comprehensive Environmental Fate Modeling and Impact Assessment

Understanding the environmental fate and potential ecological impact of this compound is critical, especially if its production or use scales up. Current knowledge regarding its biodegradability, persistence in various environmental compartments (soil, water, air), potential for bioaccumulation, and ecotoxicity is limited. Future research should prioritize developing robust environmental fate models that incorporate experimental data on degradation pathways, partition coefficients (e.g., Kow), and transformation products. Comprehensive ecotoxicological studies are also needed to assess its impact on aquatic and terrestrial organisms.

Table 7.4.1: Hypothetical Environmental Fate Parameters for this compound

| Environmental Parameter | Predicted Value Range (Hypothetical) | Method of Determination (Future) | Potential Impact Significance |

| Biodegradation Half-life (aerobic) | 10-30 days | OECD 301B/F studies | Moderate persistence |

| Log Kow | 3.0 - 3.5 | QSAR modeling, experimental | Low to moderate bioaccumulation |

| Water Solubility (mg/L) | ~500 | Experimental measurement | Moderate mobility in water |

| Vapor Pressure (mmHg at 25°C) | ~0.1 | Experimental measurement | Low volatility |

| Ecotoxicity (LC50, Daphnia magna) | 50 - 150 mg/L | OECD 202 studies | Low to moderate acute toxicity |

| Potential for Soil Adsorption (Koc) | 100 - 300 | QSAR modeling, experimental | Moderate soil mobility |

Discovery of Novel Applications through Interdisciplinary Research

The unique branched structure and primary alcohol functionality of this compound suggest potential utility across various scientific and industrial domains. Interdisciplinary research is key to uncovering these novel applications. For instance, its properties as a solvent, its potential as an intermediate in the synthesis of specialty chemicals, or its role in materials science (e.g., as a plasticizer or surfactant precursor) warrant investigation. Collaboration between synthetic chemists, materials scientists, biochemists, and chemical engineers can drive the discovery of new uses, optimizing its properties for specific applications through targeted derivatization or formulation.

Table 7.5.1: Hypothetical Novel Applications and Performance Metrics for this compound

| Potential Application Area | Specific Use Case (Hypothetical) | Key Property Leveraged | Hypothetical Performance Metric | Advantages Over Current Alternatives |

| Specialty Solvents | High-boiling point solvent for reactions | Low volatility, good solvency | Solubility parameter (δ) ~10-12 | Reduced VOC emissions, higher flash point |

| Polymer Additives | Internal plasticizer for PVC | Compatibility, flexibility | Glass transition temp. reduction (°C) | Improved low-temperature flexibility |

| Surfactant Precursors | Ethoxylation/sulfation for non-ionic surfactants | Hydroxyl group reactivity | Hydrophilic-Lipophilic Balance (HLB) ~10-12 | Tailored detergency, good emulsification |

| Lubricant Components | Esterification to form synthetic lubricants | Long chain, branched structure | Kinematic viscosity (cSt at 40°C) ~20-30 | Enhanced thermal stability, biodegradability |

| Flavor/Fragrance Intermediates | Synthesis of aroma compounds | Specific carbon skeleton | Odor profile of derivatives | Unique olfactory notes, cost-effectiveness |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.